![molecular formula C15H14ClN3O2 B10888127 (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10888127.png)
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide
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Overview
Description
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a hydrazinecarboxamide group and a chlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide typically involves the condensation of 4-chlorobenzylidenehydrazine with 3-(4-chlorobenzyl)oxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent product quality and high efficiency. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.
Comparison with Similar Compounds
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide can be compared with other similar compounds, such as:
(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
(2E)-2-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide: Contains a bromine atom, which may affect its reactivity and interactions.
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide: The presence of a methyl group can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological effects compared to its analogs.
Biological Activity
The compound (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide, often referred to as a hydrazone derivative, exhibits a range of biological activities due to its unique structural characteristics. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of the compound features a hydrazine moiety linked to a benzylidene group with a chlorobenzyl ether. Its chemical formula is C16H17ClN2O, and it has a molecular weight of approximately 302.77 g/mol. The presence of the furan ring and hydrazone linkage enhances its interaction with biological targets, making it a candidate for pharmacological studies.
1. Antimicrobial Activity
Research indicates that derivatives similar to this compound possess significant antimicrobial properties. A study demonstrated that compounds with hydrazone linkages exhibited activity against various Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
2. Anticancer Potential
The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it inhibits cell proliferation through apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on HeLa (cervical cancer) cells revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction via mitochondrial pathway |
MCF7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |
A431 | 28 | Inhibition of proliferation |
3. Anti-inflammatory Effects
The compound shows promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This effect is particularly relevant in models of chronic inflammation.
Mechanism:
The anti-inflammatory action is mediated through the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation: It modulates key signaling pathways such as NF-kB and MAPK, affecting cellular responses to stress and inflammation.
Properties
Molecular Formula |
C15H14ClN3O2 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
InChI Key |
RUHHVQQMTVXNKT-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)N |
Origin of Product |
United States |
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